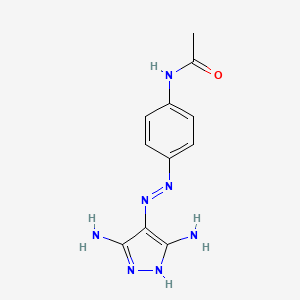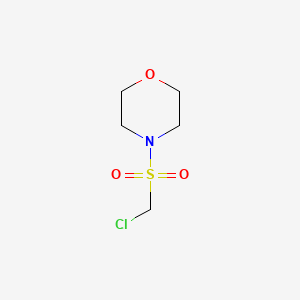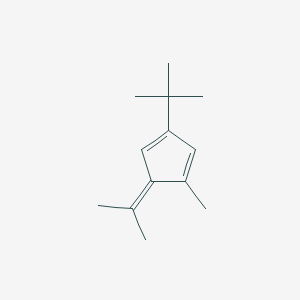
1,6,6-Trimethyl-3-tert-butyl-fulvene
Overview
Description
1,6,6-Trimethyl-3-tert-butyl-fulvene is an organic compound with the molecular formula C₁₃H₂₀. It belongs to the class of fulvenes, which are characterized by a five-membered ring with two double bonds and an unconjugated single bond. This compound is known for its stability and high reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
1,6,6-Trimethyl-3-tert-butyl-fulvene can be synthesized through various synthetic routes. One common method involves the reaction of 3-tert-butyl-1-methyl-5-propan-2-ylidenecyclopenta-1,3-diene with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity .
Chemical Reactions Analysis
1,6,6-Trimethyl-3-tert-butyl-fulvene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic substitution, can occur at the double bonds of the fulvene ring.
Scientific Research Applications
1,6,6-Trimethyl-3-tert-butyl-fulvene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,6,6-Trimethyl-3-tert-butyl-fulvene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects.
Comparison with Similar Compounds
1,6,6-Trimethyl-3-tert-butyl-fulvene can be compared with other similar compounds, such as:
- 3-tert-butyl-5,6,6-trimethylfulvene
- 3-tert-Butyl-1,6,6-trimethylfulvene
These compounds share similar structural features but may differ in their reactivity and applications. The unique combination of stability and reactivity in this compound makes it particularly valuable in various fields of research and industry .
Properties
IUPAC Name |
3-tert-butyl-1-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-9(2)12-8-11(7-10(12)3)13(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGLAWCETLUCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC1=C(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376427 | |
| Record name | 1,6,6-Trimethyl-3-tert-butyl-fulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334696-50-3 | |
| Record name | 1,6,6-Trimethyl-3-tert-butyl-fulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
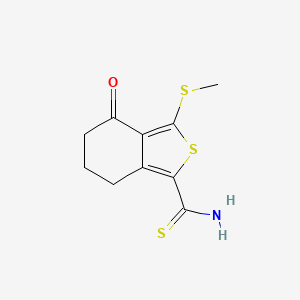
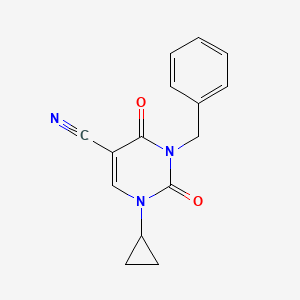
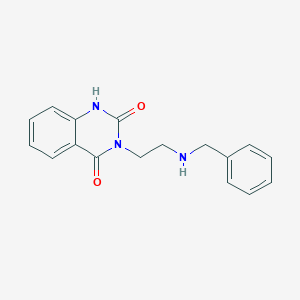
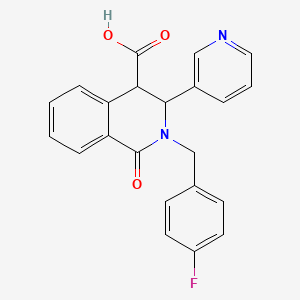
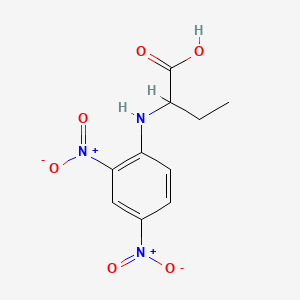

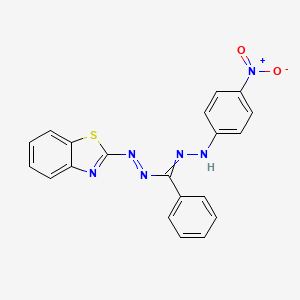
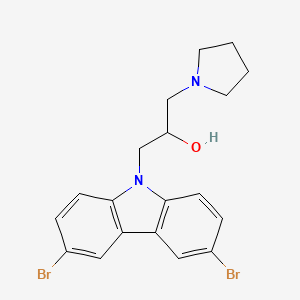
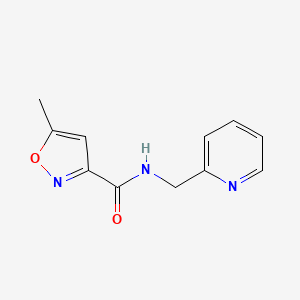
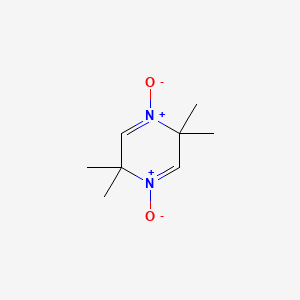
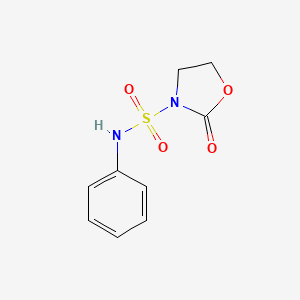
![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1620883.png)
